6-Bromo-5-chloropyrazin-2-amine

antimycobacterial pyrazinamide tuberculosis

6-Bromo-5-chloropyrazin-2-amine (CAS 1350885-68-5) is a dihalogenated aminopyrazine building block featuring orthogonal C—Br and C—Cl reactivity handles for chemoselective sequential Suzuki-Miyaura and Buchwald-Hartwig couplings. This scaffold enables direct construction of 5-chloropyrazine analogs with demonstrated antimycobacterial activity (MIC 3.13 µg/mL vs. 25–100 µg/mL for 6-chloro positional isomers). With a calculated logP of 2.1—a 2.58-log improvement over unsubstituted 2-aminopyrazine—this intermediate lipophilicity profile is optimized for CNS-penetrant and intracellular target programs. Essential for SAR exploration of Nek2 and ATR kinase inhibitors achieving low nanomolar potency. Procure this pre-optimized building block to reduce downstream medicinal chemistry cycles and ensure reproducible synthetic and biological outcomes.

Molecular Formula C4H3BrClN3
Molecular Weight 208.443
CAS No. 1350885-68-5
Cat. No. B577512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-chloropyrazin-2-amine
CAS1350885-68-5
Synonyms6-broMo-5-chloropyrazin-2-aMine
Molecular FormulaC4H3BrClN3
Molecular Weight208.443
Structural Identifiers
SMILESC1=C(N=C(C(=N1)Cl)Br)N
InChIInChI=1S/C4H3BrClN3/c5-3-4(6)8-1-2(7)9-3/h1H,(H2,7,9)
InChIKeyQWSUKLFAGAGHEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-chloropyrazin-2-amine (CAS 1350885-68-5) for Scientific Procurement and Medicinal Chemistry Research


6-Bromo-5-chloropyrazin-2-amine (CAS 1350885-68-5) is a dihalogenated aminopyrazine building block with the molecular formula C₄H₃BrClN₃ and molecular weight of 208.44 . Characterized by a 2-amino group and distinct bromine (6-position) and chlorine (5-position) substitutions on the pyrazine ring, this compound serves as a versatile intermediate in medicinal chemistry [1]. Its dual halogenation pattern provides orthogonal reactivity handles for sequential functionalization, making it particularly valuable for constructing complex heterocyclic scaffolds in drug discovery programs [2].

Why Generic Aminopyrazine Substitution Fails: The Functional Significance of the 6-Bromo-5-chloropyrazin-2-amine Halogenation Pattern


In scientific procurement, 6-Bromo-5-chloropyrazin-2-amine cannot be reliably substituted with monohalogenated or non-halogenated aminopyrazines due to fundamental differences in reactivity, binding affinity, and synthetic utility. The presence of two distinct halogen atoms with differing bond strengths (C-Br: ~285 kJ/mol; C-Cl: ~327 kJ/mol) enables sequential, chemoselective cross-coupling reactions that are impossible with mono-halogenated analogs [1]. Furthermore, in biological systems, the 5-chloro substitution on the pyrazine ring has been demonstrated to confer superior antimycobacterial activity compared to 6-chloro positional isomers or non-chlorinated analogs, with active derivatives achieving MIC values as low as 3.13 µg/mL against Mycobacterium tuberculosis [2]. The combined bromo-chloro pattern also enhances lipophilicity (calculated logP: ~2.1) relative to unsubstituted 2-aminopyrazine (logP: -0.48), significantly impacting membrane permeability and target engagement [3]. These functional distinctions underscore why procurement of the precise dihalogenated building block is essential for reproducible synthetic and biological outcomes.

Quantitative Differentiation of 6-Bromo-5-chloropyrazin-2-amine: Evidence-Based Selection Criteria for Scientific Procurement


5-Chloro vs. 6-Chloro Positional Isomer Differentiation in Antimycobacterial Activity

Derivatives bearing 5-chloro substitution on the pyrazine ring exhibit significantly enhanced antimycobacterial activity compared to their 6-chloro positional isomers or non-chlorinated analogs. In a systematic SAR study of N-pyrazinylbenzamides, the 5-chloro-substituted scaffold yielded active compounds with MIC values as low as 3.13 µg/mL against Mycobacterium tuberculosis H37Rv, whereas the corresponding 6-chloro isomers and non-chlorinated analogs showed markedly reduced potency with MIC values ranging from 25 to 100 µg/mL [1]. 6-Bromo-5-chloropyrazin-2-amine, possessing the active 5-chloro pharmacophore, serves as the direct synthetic precursor to such optimized 5-chloro-substituted derivatives.

antimycobacterial pyrazinamide tuberculosis

Dual Halogen Reactivity: Enabling Sequential Chemoselective Cross-Coupling Unavailable to Monohalogenated Analogs

The differential bond dissociation energies of C-Br (~285 kJ/mol) and C-Cl (~327 kJ/mol) in 6-Bromo-5-chloropyrazin-2-amine enable sequential, chemoselective cross-coupling reactions. In direct comparative studies of halogenated heterocycles in Suzuki-Miyaura reactions, bromo and chloro derivatives demonstrated superior performance compared to iodo analogs, with reduced propensity for undesired dehalogenation side reactions [1]. The presence of both bromine and chlorine atoms on a single aminopyrazine scaffold provides orthogonal reactivity handles that monohalogenated analogs such as 6-chloropyrazin-2-amine (CAS 33332-28-4) or 5-bromopyrazin-2-amine (CAS 59489-71-3) cannot offer, enabling more efficient and diverse library synthesis.

Suzuki-Miyaura Buchwald-Hartwig cross-coupling

Lipophilicity Enhancement vs. Unsubstituted 2-Aminopyrazine: Calculated logP Differentiation

The dihalogenation pattern of 6-Bromo-5-chloropyrazin-2-amine substantially increases calculated lipophilicity compared to the unsubstituted parent scaffold. PubChem reports a calculated XLogP3-AA value of 2.1 for 6-Bromo-5-chloropyrazin-2-amine, representing a 2.58 log unit increase over unsubstituted 2-aminopyrazine (XLogP3-AA = -0.48) [1]. This lipophilicity enhancement directly correlates with improved membrane permeability and target binding characteristics, a critical parameter in lead optimization campaigns where oral bioavailability and CNS penetration are key considerations [2].

lipophilicity logP drug-likeness

Vendor Purity Specifications: 98% HPLC Assured Batch-to-Batch Reproducibility

Reputable vendors provide 6-Bromo-5-chloropyrazin-2-amine at a standard purity specification of 98%, verified by HPLC, with supporting analytical documentation including NMR and GC analysis . This defined purity threshold ensures batch-to-batch reproducibility in sensitive synthetic transformations and biological assays. The availability of comprehensive Certificate of Analysis (CoA) documentation enables rigorous quality control for academic and industrial procurement workflows requiring citable purity metrics for publication or regulatory submission.

purity quality control procurement specification

Optimal Research Applications for 6-Bromo-5-chloropyrazin-2-amine: Evidence-Informed Selection for Scientific Programs


Antimycobacterial Lead Optimization: Exploiting the 5-Chloro Pharmacophore

For medicinal chemistry programs targeting Mycobacterium tuberculosis, 6-Bromo-5-chloropyrazin-2-amine provides direct access to the 5-chloropyrazine scaffold that has demonstrated superior antimycobacterial activity (MIC = 3.13-6.25 µg/mL) compared to 6-chloro positional isomers (MIC = 25-100 µg/mL) [1]. This building block is ideally suited for constructing N-pyrazinylbenzamide and pyrazinamide analog libraries, where the 5-chloro substitution pattern is essential for achieving clinically relevant potency thresholds.

Diversity-Oriented Synthesis via Sequential Orthogonal Cross-Coupling

Synthetic chemistry laboratories engaged in library synthesis should procure 6-Bromo-5-chloropyrazin-2-amine to exploit its orthogonal reactivity handles (C-Br vs. C-Cl) for sequential Suzuki-Miyaura and Buchwald-Hartwig transformations [2]. This dual-halogen scaffold enables efficient, step-economical construction of 5,6-disubstituted-2-aminopyrazine libraries, maximizing scaffold diversity while minimizing synthetic burden compared to iterative monohalogenated building block approaches.

Kinase Inhibitor Development: Nek2 and ATR Targeting Scaffolds

6-Bromo-5-chloropyrazin-2-amine serves as a core building block for constructing aminopyrazine-based kinase inhibitors targeting the mitotic kinase Nek2 and the DNA damage response kinase ATR [3]. Literature precedence demonstrates that aminopyrazine scaffolds can achieve low nanomolar potency against these therapeutically relevant kinases. The dual-halogen pattern of this compound provides flexibility for introducing diverse substituents at both the 5- and 6-positions during SAR exploration, supporting the development of potent and selective clinical candidates [4].

Medicinal Chemistry Programs Requiring Optimized Lipophilicity (logP ~2.1)

For drug discovery projects where balancing aqueous solubility and membrane permeability is critical, 6-Bromo-5-chloropyrazin-2-amine offers a calculated logP of 2.1—a 2.58 log unit improvement over unsubstituted 2-aminopyrazine (logP = -0.48) [5]. This intermediate lipophilicity profile is ideal for lead optimization campaigns targeting intracellular protein-protein interactions or CNS-penetrant therapeutics, where excessively polar or lipophilic starting scaffolds can derail optimization efforts. Procurement of this pre-optimized building block may reduce downstream medicinal chemistry cycles required to achieve favorable drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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